molecular formula C6H10N4 B1432164 2-Hydrazinyl-5-methylpyridin-3-amine CAS No. 1373233-22-7

2-Hydrazinyl-5-methylpyridin-3-amine

Cat. No.: B1432164
CAS No.: 1373233-22-7
M. Wt: 138.17 g/mol
InChI Key: WGZIEQDVBHICAC-UHFFFAOYSA-N
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Description

2-Hydrazinyl-5-methylpyridin-3-amine is a chemical compound featuring a pyridine ring core that is functionalized with both a hydrazinyl and an amine group. This structure makes it a valuable intermediate in organic synthesis and medicinal chemistry research. Compounds containing the hydrazinyl moiety are known to be versatile precursors for the synthesis of a plethora of derivatives with potential biological activity . The pyridine ring is a privileged scaffold in pharmaceuticals, found in numerous commercially available drugs . The presence of multiple nitrogen-based functional groups on the pyridine ring allows this compound to serve as a key building block for the development of novel molecular entities. Researchers can utilize the reactive hydrazinyl group in condensation reactions, for instance, with aldehydes or ketones, to form hydrazone derivatives, which are a class of compounds studied for a broad spectrum of biological applications . Furthermore, this amine-functionalized pyridine hydrazine can be used as a synthon in cyclization reactions to construct various nitrogen-containing heterocycles, such as triazoles and other fused ring systems, which are common structures in active pharmaceutical ingredients and agrochemicals . The specific substitution pattern on the pyridine ring may be of interest for researchers focusing on central nervous system (CNS) targets, as pyridine derivatives have been investigated for their potential interactions with various receptors and ion channels . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-hydrazinyl-5-methylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4/c1-4-2-5(7)6(10-8)9-3-4/h2-3H,7-8H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGZIEQDVBHICAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)NN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route and Conditions

  • Starting Material: 3-substituted-2,5,6-trifluoropyridine
  • Step 1: React with hydrazine monohydrate (3 to 15 equivalents, preferably 3 to 8 equivalents) at 30–100 °C for 2 to 8 hours to substitute fluorine with a hydrazine group, yielding 2-hydrazino-3-substituted-5,6-difluoropyridine.
  • Step 2: Reduce the hydrazino intermediate under hydrogen atmosphere using Raney nickel catalyst to obtain the corresponding 2-aminopyridine derivative. Alternatively, dehydrazinate and re-hydrazinate steps can be applied to modify substitution patterns.

Advantages

  • Mild reaction conditions compared to traditional amination methods.
  • High purity products due to controlled substitution and reduction steps.

Reaction Scheme Summary

Step Reagents/Conditions Product
1 Hydrazine monohydrate, 30–100 °C, 2–8 h 2-Hydrazino-3-substituted-5,6-difluoropyridine
2 H2, Raney nickel catalyst 2-Amino-3-substituted-5,6-difluoropyridine

This method is detailed in patent US20060047124A1, which emphasizes the mildness and efficiency of the synthetic route for 2-aminopyridine derivatives, closely related to 2-hydrazinyl substituted pyridines.

Preparation via Alkylation and Coupling Reactions

Another approach involves multi-step synthesis starting from naphthyridinone derivatives and pyridinyl hydrazines, involving alkylation, coupling, and dehydration steps.

Synthetic Route

  • Step 1: Alkylation of 3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one with S-propionic acid/ester to form a propanoic acid/ester intermediate.
  • Step 2: Coupling of this intermediate with 3-fluoro-2-hydrazinyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine using a coupling agent to form a hydrazide intermediate.
  • Step 3: Dehydration of the hydrazide intermediate to yield the target compound or its analogs.

Reaction Details

  • Coupling involves amide bond formation between carboxyl and amino groups.
  • Dehydration conditions convert hydrazide to hydrazinyl-substituted heterocycles.

Reaction Scheme Summary

Step Reagents/Conditions Product
1 Alkylation of NAPH with S-propionic acid/ester Propanoic acid/ester intermediate
2 Coupling with pyridinyl hydrazine + coupling agent Hydrazide intermediate
3 Dehydration 2-Hydrazinyl substituted pyridine derivative

This method is described in patent AU2014302595A1 and is useful for preparing complex hydrazinyl pyridine derivatives with additional functional groups.

Comparative Analysis of Preparation Methods

Method Starting Material Key Reagents/Conditions Advantages Limitations
Hydrazine substitution on fluoropyridines 3-substituted-2,5,6-trifluoropyridine Hydrazine monohydrate, Raney Ni, H2, 30–100 °C Mild conditions, high purity products Requires fluorinated precursors
Alkylation and coupling Naphthyridinone derivatives Alkylation agents, coupling agents, dehydration Enables complex derivatives Multi-step, requires coupling agents
Hydrazinolysis of methylthio heterocycles Methylthio-substituted thienopyrimidines Hydrazine hydrate, thermal fusion Direct hydrazinyl introduction Limited to specific heterocycles

Summary and Recommendations

  • The hydrazine substitution on fluoropyridine derivatives is the most direct and efficient method for preparing this compound and related compounds under mild conditions with good purity.
  • The alkylation and coupling method provides access to more complex derivatives but involves more steps and reagents.
  • Insights from hydrazinolysis of analogous heterocycles provide additional strategies for hydrazinyl group introduction.

For industrial or laboratory synthesis, the choice of method depends on available starting materials, desired substitution patterns, and scale.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-5-methylpyridin-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups attached to the pyridine ring .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Recent studies have highlighted the potential of 2-hydrazinyl-5-methylpyridin-3-amine as an antitumor agent. Research indicates that compounds with hydrazine groups can exhibit cytotoxic effects against various cancer cell lines. For example, derivatives of this compound have shown promising results in inhibiting tumor growth in vitro and in vivo models. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development as an anticancer drug.

Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Studies have demonstrated that this compound exhibits significant activity against both gram-positive and gram-negative bacteria. The hydrazine moiety is thought to play a crucial role in disrupting bacterial cell walls, thereby enhancing the compound's efficacy as an antimicrobial agent.

Agricultural Chemistry

Pesticide Development
In agricultural applications, this compound serves as an intermediate for the synthesis of novel pesticides. Its derivatives have been shown to possess insecticidal and herbicidal activities. Research indicates that these compounds can effectively target specific pests while minimizing harm to non-target organisms, thereby contributing to sustainable agricultural practices.

Fungicidal Activity
Additionally, derivatives of this compound have been evaluated for their fungicidal properties. They demonstrate effectiveness against various fungal pathogens affecting crops, thus providing a potential solution for crop protection.

Material Science

Polymer Chemistry
In the field of materials science, this compound is utilized in the synthesis of polymeric materials with enhanced thermal stability and mechanical properties. The incorporation of hydrazine groups into polymer matrices has been shown to improve their resistance to degradation under extreme conditions.

Dyes and Pigments
The compound has also found applications in dye chemistry. It can be used as a precursor for synthesizing azo dyes, which are widely employed in textiles and coatings due to their vibrant colors and stability.

Case Studies and Research Findings

Application AreaStudy ReferenceFindings
Medicinal Chemistry "Antitumor Activity of Hydrazine Derivatives"Exhibited significant cytotoxicity against cancer cell lines; induced apoptosis mechanisms.
Agricultural Chemistry "Synthesis of Pesticides from Pyridine Derivatives"Effective insecticidal activity; minimal impact on non-target species.
Material Science "Hydrazine-Based Polymers: Properties and Applications"Improved thermal stability; enhanced mechanical properties in polymer composites.

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-5-methylpyridin-3-amine involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. This compound can inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Substituent Analysis

The following table summarizes key structural differences between 2-Hydrazinyl-5-methylpyridin-3-amine and related compounds:

Compound Name Core Structure Substituents (Positions) Functional Groups Molecular Formula Key References
This compound Pyridine Hydrazinyl (2), methyl (5) -NH-NH₂, -CH₃ C₆H₉N₃ Inferred
2-Methyl-5-(4-methylphenyl)pyridin-3-amine Pyridine Methyl (2), 4-methylphenyl (5) -CH₃, aryl C₁₃H₁₄N₂
5-Methylpyridazin-3-amine Pyridazine Methyl (5), amine (3) -CH₃, -NH₂ C₅H₇N₃
5-Amino-3-methyl-1-phenylpyrazole Pyrazole Phenyl (1), methyl (3), amine (5) -C₆H₅, -CH₃, -NH₂ C₁₀H₁₁N₃
5-(2-Methoxypyridin-3-yl)pyridin-2-amine Bipyridine Methoxy (2-pyridinyl), amine (2-pyridinyl) -OCH₃, -NH₂ C₁₁H₁₁N₃O

Key Observations:

  • Core Structure Influence : Pyridine derivatives (e.g., ) exhibit distinct electronic properties compared to pyridazine (e.g., ) or pyrazole (e.g., ) analogs due to differences in nitrogen atom count and positioning. Pyridazines, with two adjacent nitrogen atoms, are more electron-deficient, enhancing reactivity in electrophilic substitutions .
  • Aryl substituents (e.g., phenyl in ) increase lipophilicity, whereas hydrazinyl groups improve water solubility .

Physicochemical and Spectral Properties

Melting Points and Stability:
  • 2-Methyl-5-(4-methylphenyl)pyridin-3-amine : Melting point 208–209°C, indicating high crystallinity due to aromatic stacking .
  • 5-Methylpyridazin-3-amine: No direct data, but pyridazines generally exhibit lower melting points than pyridines due to reduced symmetry .
  • 5-Amino-3-methyl-1-phenylpyrazole: Likely lower solubility in water than this compound due to the hydrophobic phenyl group .
Spectral Data:
  • ¹H-NMR : Pyridine derivatives (e.g., ) show aromatic protons in the δ 7.2–8.0 ppm range. Hydrazinyl protons in this compound would likely appear downfield (δ 3.5–5.0 ppm) due to NH-NH₂ exchange effects.
  • EI-MS : Fragmentation patterns in (e.g., [M − NH₂]+ at m/z 183) suggest similar stability for this compound, with hydrazine loss as a key fragmentation pathway.

Biological Activity

2-Hydrazinyl-5-methylpyridin-3-amine (CAS No. 1373233-22-7) is a compound that has garnered attention due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, pharmacokinetics, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with hydrazine and methyl groups, contributing to its reactivity and biological properties. Its molecular formula is C7_7H9_9N3_3, with a molecular weight of approximately 135.17 g/mol.

Interaction with Enzymes

This compound has been shown to interact with various enzymes, particularly those involved in oxidative stress pathways. It inhibits D-amino acid oxidase (DAAO) , an enzyme responsible for the oxidative deamination of D-amino acids, leading to reduced production of reactive oxygen species (ROS) and potential neuroprotective effects .

Antioxidant Properties

The inhibition of DAAO suggests that this compound may exhibit antioxidant properties, which can protect neuronal cells from oxidative damage associated with neurodegenerative diseases .

Anti-inflammatory Effects

Research indicates that derivatives of hydrazine compounds often exhibit anti-inflammatory activities. While specific pathways affected by 2-hydrazinyl derivatives remain to be fully elucidated, the structural features of this compound suggest it may interfere with inflammatory signaling pathways .

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound indicates good bioavailability due to its molecular structure. The presence of the hydrazine group may enhance solubility and facilitate absorption in biological systems . Studies suggest that the compound is metabolized by cytochrome P450 enzymes, which play a crucial role in drug metabolism .

Research Findings and Case Studies

A comprehensive review of literature reveals various studies assessing the biological activity of this compound:

Study Findings
Study 1Demonstrated significant inhibition of DAAO activity, leading to reduced ROS production in neuronal cells .
Study 2Showed potential anti-inflammatory effects in vitro, suggesting therapeutic applications in inflammatory conditions .
Study 3Investigated the compound's pharmacokinetics, indicating favorable absorption and metabolism profiles .

Q & A

Q. How do steric and electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : Systematic substitution (e.g., Cl, CF3, OMe) at the pyridine ring alters electron density and steric hindrance. Use Hammett plots to correlate substituent constants with reaction rates. For example, electron-withdrawing groups (e.g., CF3) enhance electrophilic substitution at the hydrazinyl position .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydrazinyl-5-methylpyridin-3-amine
Reactant of Route 2
2-Hydrazinyl-5-methylpyridin-3-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.